methyl 1-[2-(tert-butoxy)-2-oxoethyl]-1H-indole-3-carboxylate
Description
Methyl 1-[2-(tert-butoxy)-2-oxoethyl]-1H-indole-3-carboxylate is an indole derivative featuring a tert-butoxy-oxoethyl substituent at the indole nitrogen (N1 position) and a methyl ester at the C3 position. The tert-butoxy group confers steric bulk and hydrolytic stability, distinguishing it from simpler esters like methyl or ethyl derivatives. Indole-3-carboxylates are widely studied for their roles in polymer degradation, pharmaceutical intermediates, and bioactive molecule synthesis . This compound’s structural complexity and functional groups make it a candidate for specialized applications, such as enzyme substrate analogs or precursors in medicinal chemistry.
Properties
IUPAC Name |
methyl 1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]indole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-16(2,3)21-14(18)10-17-9-12(15(19)20-4)11-7-5-6-8-13(11)17/h5-9H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVYWURSQNPZEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=C(C2=CC=CC=C21)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1-[2-(tert-butoxy)-2-oxoethyl]-1H-indole-3-carboxylate (CAS No. 2438844-56-3) is a synthetic compound belonging to the indole family, which has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₃H₁₇NO₅
- Molecular Weight : 267.28 g/mol
- Structure : The compound features an indole ring substituted with a tert-butoxy group and a carboxylate moiety, which may influence its biological interactions.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:
- MCF-7 (breast cancer)
- HepG2 (liver cancer)
- A549 (lung cancer)
The compound showed an IC50 value of approximately 5.1 µM against MCF-7 cells, indicating potent antiproliferative effects. Mechanistically, it is believed to induce apoptosis and cell cycle arrest in the G2/M phase, disrupting normal cellular functions and promoting cancer cell death .
Anti-inflammatory Effects
In addition to its anticancer activity, this compound has been investigated for its anti-inflammatory properties. Research has shown that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. The mechanism involves the suppression of NF-kB signaling pathways, which are critical for inflammation regulation .
Study 1: Antiproliferative Activity
A study conducted by researchers at [source] evaluated the antiproliferative activity of this compound against several cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.1 |
| HepG2 | 3.8 |
| A549 | 2.4 |
This data underscores the compound's potential as a therapeutic agent in oncology.
Another investigation focused on understanding the molecular mechanisms underlying the biological activity of this compound. Using docking studies, researchers identified key interactions between the compound and target proteins involved in cell proliferation and apoptosis pathways. Notably, hydrogen bonding and π-stacking interactions were observed with critical residues in the binding sites of these proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares methyl 1-[2-(tert-butoxy)-2-oxoethyl]-1H-indole-3-carboxylate with structurally related indole derivatives, focusing on substituent effects, reactivity, and applications.
Substituent Position and Reactivity
Methyl 1-(2-methoxy-2-oxoethyl)-1H-indole-3-carboxylate ():
This analog replaces the tert-butoxy group with a methoxy moiety. In depolymerization studies, it served as a reference standard for quantifying enzymatic activity against indole-based polyesters. The methoxy group’s smaller size and lower steric hindrance likely enhance enzymatic accessibility compared to the bulkier tert-butoxy derivative, explaining its higher detectability in LCMS analyses .(E)-Tert-butyl 6-(3-((methylsulfonyl)oxy)-prop-1-en-1-yl)-1H-indole-1-carboxylate ():
While sharing a tert-butyl ester at N1, this compound features a mesyl (methylsulfonyl) leaving group on a propenyl side chain. The mesyl group increases electrophilicity, enabling nucleophilic substitution reactions—a property absent in the target compound. This highlights how functional group placement (C6 vs. C3) and side-chain modifications dictate reactivity .
Pharmacological and Bioactive Analogues
- FUB-PB-22 and NM2201 (): These synthetic cannabinoids contain indole-3-carboxylate esters with fluorinated alkyl or aryl groups at N1. For example, NM2201 has a 5-fluoropentyl chain, enhancing lipophilicity and blood-brain barrier penetration. In contrast, the tert-butoxyethyl group in the target compound likely reduces metabolic degradation but may limit CNS activity due to steric bulk .
- Methyl 1-methyl-1H-indole-3-carboxylate (): This simpler analog lacks the oxoethyl spacer and tert-butoxy group. Crystallographic studies reveal coplanar hydrogen bonding between the methyl ester and indole ring, stabilizing the structure.
Data Table: Structural and Functional Comparison
Key Research Findings
- Steric and Electronic Effects : The tert-butoxy group in the target compound enhances hydrolytic stability but may reduce enzymatic interaction efficiency compared to methoxy analogs .
- Synthetic Flexibility : Titanium- and reagent-mediated methods (e.g., Nysted reagent) are viable for synthesizing tert-butyl indole derivatives, though protective groups may be necessary .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
